4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzaldehyde
Description
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 4-methylpiperidine moiety attached via a methylene linker to the aromatic ring. The 4-methylpiperidine substituent introduces basicity and conformational flexibility, which may influence interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-fluoro-2-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-11-4-6-16(7-5-11)9-13-8-14(15)3-2-12(13)10-17/h2-3,8,10-11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZMMFAAFAWXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of 4-methylpiperidine. This can be achieved through the hydrogenation of 4-methylpyridine using a suitable catalyst such as palladium on carbon.
Alkylation: The next step is the alkylation of 4-methylpiperidine with a suitable benzyl halide, such as 4-fluorobenzyl chloride, under basic conditions to form the intermediate 4-fluoro-2-((4-methylpiperidin-1-yl)methyl)benzyl chloride.
Oxidation: The final step involves the oxidation of the benzyl chloride intermediate to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Studies have indicated that compounds with similar piperidine structures exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves apoptosis induction and inhibition of cell proliferation at micromolar concentrations .
- Case studies have shown that derivatives of this compound can enhance the efficacy of chemotherapeutic agents by inhibiting key enzymes involved in tumor growth .
- Enzyme Inhibition :
- Antimicrobial Properties :
Organic Synthesis
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating specialty chemicals and materials.
Material Science
The compound's unique properties can be exploited in developing new materials with enhanced functionalities. For instance, its lipophilicity due to the fluorine atom may improve interactions with biological targets, potentially leading to advancements in drug delivery systems .
Comparison with Related Compounds
| Compound | Structure | Applications |
|---|---|---|
| 4-Fluorobenzaldehyde | Lacks piperidine ring | Less versatile in synthetic applications |
| 2-Methylpiperidine | Lacks fluorobenzaldehyde moiety | Limited use in specific reactions |
| 4-Fluoro-2-(2-methylpiperidin-1-yl)methylbenzaldehyde | Similar structure but different piperidine substitution | Potentially different reactivity |
Mechanism of Action
The mechanism of action of 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the piperidine ring suggests potential interactions with central nervous system receptors, while the aldehyde group may form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
a) 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS 1443312-21-7)
- Structural Difference : The methyl group on the piperidine ring is at the 2-position instead of the 4-position.
- Impact: The 2-methyl isomer may exhibit altered steric hindrance and basicity compared to the 4-methyl derivative.
b) 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (Precursor to ARN5187)
- Structural Difference : A hydroxyl group at the 4-position and a 4-methylpiperazine substituent instead of 4-methylpiperidine.
- Impact : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. Piperazine, being more polar than piperidine, may improve water solubility but reduce membrane permeability. This compound was used in synthesizing ARN5187, a dual inhibitor targeting REV-ERBβ and autophagy .
Variations in Aldehyde Substituents
a) 4-Fluoro-2-(Trifluoromethyl)benzaldehyde
- Structural Difference : A trifluoromethyl (-CF₃) group replaces the (4-methylpiperidin-1-yl)methyl substituent.
- Impact : The strong electron-withdrawing -CF₃ group increases the aldehyde’s electrophilicity, making it more reactive in condensation reactions (e.g., imine formation). Market reports highlight its industrial production growth (2020–2025), with applications in agrochemicals and pharmaceuticals .
b) 4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde (CAS 1443350-84-2)
- Structural Difference : An n-hexyloxy group replaces the piperidine moiety.
- This compound is used in research for its hydrophobic properties .
Boronate and Heterocyclic Derivatives
a) 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structural Difference : A boronate ester replaces the piperidine group.
- Impact: Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.
b) 4-(2-Phenyl-1H-imidazol-1-yl)-2-(trifluoromethyl)benzaldehyde
- Structural Difference : An imidazole ring and -CF₃ group are present.
- Impact : The imidazole moiety enables coordination with metal catalysts or biological targets (e.g., kinases). Synthesized in 46% yield, this compound’s $^{13}$C NMR data (δ 190.5 for aldehyde) align with typical benzaldehyde derivatives but reflect electronic effects from substituents .
Biological Activity
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorine atom, a piperidine ring, and a benzaldehyde moiety. This combination allows for diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.
- Molecular Formula : C14H18FNO
- Molecular Weight : 235.3 g/mol
- Structure : The compound features a fluorine atom attached to a benzene ring along with a piperidine derivative, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance binding affinity, while the piperidine ring can facilitate interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- In Vitro Studies : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 25.72 ± 3.95 μM to lower values depending on structural modifications .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 25.72 ± 3.95 |
| Compound B | HepG2 | 10.0 |
| Compound C | FaDu | Better than bleomycin |
- In Vivo Studies : Animal models have also indicated that these compounds can suppress tumor growth effectively. For example, treatment with related compounds resulted in significant reduction in tumor size in xenograft models .
Antimicrobial Activity
The compound is also being evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 0.015 mg/mL |
| E. coli | To be determined |
These results indicate that structural variations can significantly impact antimicrobial potency.
Case Studies
- Study on Piperidine Derivatives : A comprehensive review discussed various piperidine derivatives, emphasizing their role in cancer therapy and highlighting that modifications could enhance their anticancer activity through improved interactions with target proteins .
- Synthesis and Evaluation : In a recent publication, researchers synthesized multiple analogs of this compound and assessed their biological activities. The most promising candidates showed improved efficacy against breast cancer cell lines compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
